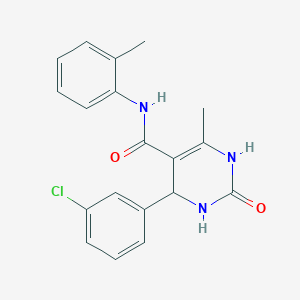

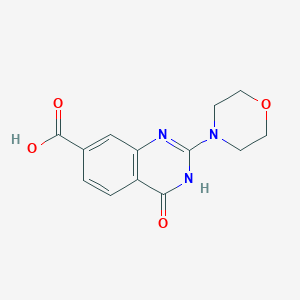

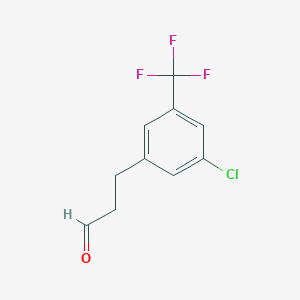

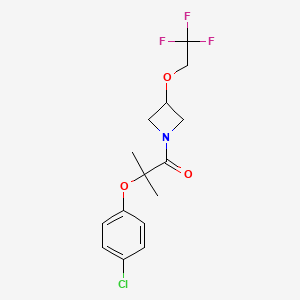

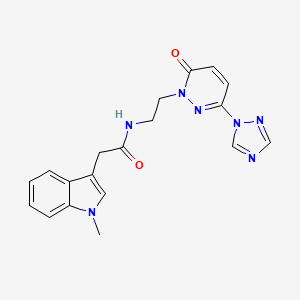

![molecular formula C20H11ClF2N4O3S B2915657 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 896010-29-0](/img/structure/B2915657.png)

5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, N-phenyl anthranilic acid was used .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

Benzothiazole derivatives can have a wide range of physical and chemical properties depending on their specific structures. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

A key application lies in the development of synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, the study on the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide illustrates a practical synthetic route via chlorination, aminolysis, and reduction processes, showcasing the compound's utility as an intermediate for further chemical transformations (Gong Ping, 2007). Another example includes the efficient synthesis of fluorinated heterocyclic compounds by microwave irradiation, indicating the adaptability of similar structures in facilitating diverse synthetic strategies (H. Loghmani-Khouzani, M. Sadeghi, & R. Ranjbar-Karimi, 2005).

Materials Science

In materials science, the chemical backbone of 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide serves as a precursor for the synthesis of novel materials. Research on soluble polyimides derived from aromatic diamines, including pyridine and fluorine-containing moieties, highlights the creation of materials with excellent solubility and thermal stability, beneficial for advanced electronic and optoelectronic applications (Shujiang Zhang et al., 2007).

Pharmacology

While explicitly excluding drug use and side effects, it's notable that the structural motifs present in "5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide" are found in compounds investigated for their potential therapeutic properties. For example, the synthesis and cytotoxicity study of quinazolinone derivatives reveals the exploration of such compounds for anticancer activities, demonstrating the broader applicability of this chemical structure in medicinal chemistry (M. Hour et al., 2007).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been known to inhibit the growth of mycobacterium tuberculosis . The compound may interact with specific proteins or enzymes within the bacterium, disrupting its normal functions and leading to its death.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , the compound may lead to the death of Mycobacterium tuberculosis cells, thereby alleviating the symptoms of tuberculosis.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF2N4O3S/c21-12-3-4-16(27(29)30)14(6-12)19(28)26(10-11-2-1-5-24-9-11)20-25-18-15(23)7-13(22)8-17(18)31-20/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRXWPQUVXGEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)